6-(2-methylpropyl)-3-[4-(propan-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
This compound belongs to the thiazolo[4,3-d]pyrimidine class, characterized by a bicyclic system fused with a thiazole and pyrimidine ring. Key structural features include:
- Position 3: A 4-(propan-2-yl)piperazine-1-carbonyl substituent, contributing to solubility and hydrogen-bonding interactions due to the carbonyl and tertiary amine moieties.
The thiazolo-pyrimidine core is associated with diverse pharmacological activities, including anticancer and anti-inflammatory effects, as seen in structurally related compounds .
Properties
IUPAC Name |
6-(2-methylpropyl)-3-(4-propan-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-10(2)9-22-15(23)13-12(18-17(22)25)14(26-19-13)16(24)21-7-5-20(6-8-21)11(3)4/h10-11H,5-9H2,1-4H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGEWXHURUHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-methylpropyl)-3-[4-(propan-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 348.45 g/mol. The structural representation indicates the presence of a thiazolo-pyrimidine core and a piperazine moiety which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17 H28 N6 O2 |
| Molecular Weight | 348.45 g/mol |
| LogP | 0.6543 |
| LogD | 0.3187 |
| Polar Surface Area | 72.465 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent . In particular, derivatives of similar structures have demonstrated significant activity against Mycobacterium tuberculosis, with some compounds exhibiting IC90 values as low as 3.73 μM . The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria.
Cytotoxicity and Antitumor Activity
The cytotoxic profile of the compound has been evaluated against various cancer cell lines. For instance, compounds with similar thiazolo-pyrimidine scaffolds have shown promising results in inducing apoptosis in cancer cells while exhibiting low toxicity to normal cells . The IC50 values for these compounds ranged from 34 to >100 μM across different tumor models .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzyme Activity : The thiazolo-pyrimidine structure is known to inhibit enzymes involved in nucleotide synthesis and DNA replication.
- Cell Cycle Arrest : Studies indicate that some derivatives can induce cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation .
Study on Antitubercular Activity
A significant study focused on the synthesis and evaluation of various derivatives indicated that certain modifications in the piperazine moiety enhanced antitubercular activity. For example, one derivative exhibited an IC90 of 40.32 μM against Mycobacterium tuberculosis H37Ra . This suggests that structural optimization can lead to improved efficacy.
Cytotoxicity Evaluation
In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that most active compounds were non-toxic at therapeutic concentrations. This is crucial for developing safe therapeutic agents . Table 1 summarizes the cytotoxicity results across different cell lines.
| Compound ID | Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|---|
| Compound A | HEK-293 | >100 | Non-toxic |
| Compound B | MDA-MB 231 | 34.31 | Moderate toxicity |
| Compound C | U-87 MG | 38.29 | Low toxicity |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of substituents and biological activities:
Key Trends and Mechanistic Insights
Substituent Position and Activity :
- Position 3 : Piperazine derivatives with electron-donating groups (e.g., isopropyl in the target compound) improve solubility and receptor affinity compared to electron-withdrawing substituents (e.g., 3-chlorophenyl in ).
- Position 5/6 : Branched alkyl chains (e.g., isobutyl) enhance lipophilicity, which correlates with improved cellular uptake in anticancer agents .
Ring Modifications: Fluorination at aromatic positions (e.g., in ) increases metabolic stability and target selectivity. Fused ring systems (e.g., pyrido-thiazolo-pyrimidines in ) reduce synthetic accessibility but offer novel pharmacophore geometries.
Synthetic Strategies :
- The target compound’s piperazine-carbonyl group may involve coupling reactions similar to those in , where sulfuryl chloride facilitates cyclization.
- Substituent introduction (e.g., isobutyl vs. propyl) often employs alkylation or nucleophilic substitution, as seen in .
Research Findings and Implications
Anticancer Potential
- The target compound’s isobutyl group may outperform linear alkyl chains (e.g., propyl in ) in tumor penetration, as bulkier groups resist enzymatic degradation .
- Piperazine derivatives demonstrate dual roles: enhancing solubility (via protonation at physiological pH) and serving as hydrogen-bond donors for kinase inhibition .
Anti-Inflammatory Activity
- Electron-releasing groups (e.g., methoxy in ) on phenyl rings enhance anti-inflammatory effects. The target compound’s isopropylpiperazine may mimic this by donating electron density through its tertiary amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
